molecular formula C16H18BrNO2S B10972589 4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide

4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide

Cat. No.: B10972589
M. Wt: 368.3 g/mol
InChI Key: SXJXASDQWSHBJO-UHFFFAOYSA-N
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Description

4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry. It belongs to the benzenesulfonamide class, which is well-recognized for its diverse biological activities and is a common pharmacophore in drug discovery . Benzenesulfonamide derivatives are frequently investigated for their potential to inhibit various enzymes. Research highlights their role as potent inhibitors for targets like Carbonic Anhydrase (CA) and key players in cellular energy pathways such as Oxidative Phosphorylation (OXPHOS) . Some derivatives have also been explored for their activity against acetylcholinesterase (AChE) and as tubulin polymerization inhibitors, indicating their utility in oncology and neurodegenerative disease research . The specific structural features of this compound—including the bromo substituent and the tert-butyl phenyl group—are typical in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability of drug candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-16(2,3)14-6-4-5-7-15(14)18-21(19,20)13-10-8-12(17)9-11-13/h4-11,18H,1-3H3

InChI Key

SXJXASDQWSHBJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Base Selection : Sodium hydride (NaH) in dimethylformamide (DMF) is widely used to deprotonate the amine, facilitating attack on the sulfonyl chloride. Alternative bases like pyridine or triethylamine in dichloromethane (DCM) are also effective but may require longer reaction times.
Stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride ensures minimal byproducts. Excess sulfonyl chloride (1.2 equiv) improves yields to >85%.
Temperature : Reactions proceed at room temperature (20–25°C) over 2–4 hours. Elevated temperatures (40–50°C) reduce reaction time but risk decomposition of the sulfonyl chloride.

Workup and Purification

Post-reaction, the mixture is quenched with aqueous ammonium chloride, extracted with ethyl acetate, and washed with brine. Column chromatography using hexane/ethyl acetate (4:1) yields the pure product.

Table 1 : Representative Yields for Sulfonylation Routes

BaseSolventTime (h)Yield (%)Purity (%)
NaHDMF28899
TriethylamineDCM47895
PyridineTHF67293

Bromination of N-(2-tert-Butylphenyl)Benzenesulfonamide

Bromination of the pre-formed sulfonamide introduces the bromine atom at the para position of the benzene ring. This method is less common due to regioselectivity challenges but offers an alternative when 4-bromobenzenesulfonyl chloride is unavailable.

Brominating Agents and Selectivity

N-Bromosuccinimide (NBS) : In acetonitrile, NBS selectively brominates the para position of the sulfonamide ring at 20°C, achieving 70–75% yields. Radical initiators like azobisisobutyronitrile (AIBN) are unnecessary due to the sulfonamide’s electron-withdrawing effects.
Elemental Bromine (Br₂) : Direct bromination in DCM at 0°C affords moderate yields (65%) but requires careful stoichiometry to avoid dibromination.

Limitations

The sulfonamide group directs bromination meta to itself, but steric effects from the 2-tert-butyl group force para substitution. Competing ortho bromination is minimized by the bulky tert-butyl substituent.

Multi-Step Synthesis via Intermediate Halogenation

For complex derivatives, intermediates like 4-bromo-2-tert-butylphenol or 2-tert-butyl-4-iodoaniline are synthesized first, followed by sulfonylation.

Synthesis of 4-Bromo-2-tert-Butylphenol

Method A : Bromination of 2-tert-butylphenol with HBr/AcOH/DMSO at 40°C yields 96% crude product after extraction.
Method B : NBS in acetonitrile at room temperature provides 380 g of product with 90% purity after filtration.

Conversion to Aniline and Sulfonylation

4-Bromo-2-tert-butylphenol is converted to the corresponding aniline via amination (e.g., Ullmann coupling) before sulfonylation. However, this route suffers from lower overall yields (50–60%) due to multiple steps.

Catalytic and Green Chemistry Approaches

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium bromide (TBAB) in chloroform facilitates sulfonamide formation at room temperature, reducing reaction time to 1 hour. This method is scalable but requires careful pH control during workup.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in DMF improves yields to 92% by enhancing reaction kinetics. This approach is energy-efficient but limited to small-scale synthesis.

Analytical Characterization and Quality Control

1H NMR : Key signals include:

  • Aromatic protons: δ 7.35 (d, J=8.5 Hz, 2H, sulfonamide ring), 7.16 (dd, J=8.5, 2.5 Hz, 1H, tert-butylphenyl ring).

  • tert-Butyl group: δ 1.38 (s, 9H).

HPLC Purity : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve baseline separation, confirming >99% purity.

Industrial-Scale Considerations

Cost Analysis : Sulfonylation with NaH/DMF is cost-effective for bulk production ($120/kg), while microwave methods are 30% pricier due to equipment costs.
Safety : Bromine and sulfonyl chlorides require handling in fume hoods with PPE. Sodium thiosulfate neutralizes excess bromine .

Chemical Reactions Analysis

4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide can participate in various chemical reactions:

    Substitution Reactions: The bromine atom at the 4-position can undergo substitution reactions with nucleophiles.

    Reduction Reactions: Reduction of the sulfonamide group can yield the corresponding amine.

    Oxidation Reactions: Oxidation of the tert-butyl group may lead to the formation of ketones or other functional groups.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
4-Bromo-N-(2-tert-butylphenyl)benzenesulfonamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit promising antiproliferative effects against various cancer cell lines. For instance, benzenesulfonamides have been linked to the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in several tumors. Inhibitors targeting CA IX can enhance the efficacy of conventional chemotherapy by reducing tumor growth in vivo .

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, which are crucial in cancer cell proliferation and apoptosis. The presence of the bromine atom and tert-butyl group enhances binding affinity and reactivity, potentially leading to modulation of signaling pathways involved in cancer progression .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity. Compounds with similar thiazole and sulfonamide moieties have been synthesized and tested against both Gram-positive and Gram-negative bacteria. These compounds act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme critical for folate synthesis in bacteria, thus exerting a bacteriostatic effect .

Case Study: Antibacterial Efficacy
A series of synthesized derivatives demonstrated effective antibacterial activity when combined with cell-penetrating peptides, enhancing their therapeutic potential against resistant bacterial strains . The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can significantly influence antibacterial potency.

Pharmacokinetics and Drug Interaction

Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent. Studies utilizing multi-spectroscopic techniques have elucidated its interaction with human serum albumin (HSA), which is crucial for drug distribution in the bloodstream. The binding constant between HSA and the compound was found to be moderate to strong, indicating favorable drug-like properties .

Potential Hepatotoxicity
While the compound shows no mutagenicity, potential hepatotoxicity has been observed, necessitating further investigation into its safety profile during clinical development .

Material Science Applications

In addition to biological applications, this compound serves as a building block in organic synthesis. It is utilized in the development of new materials and as a reagent in various chemical processes. The compound's unique structural features enable it to participate in reactions that yield more complex organic molecules, making it valuable in synthetic chemistry .

Data Tables

Application Area Description Key Findings
Anticancer ActivityInhibition of CA IXPromising antiproliferative effects observed in vitro and in vivo
Antimicrobial ActivityInhibition of DHPSEffective against multiple bacterial strains; structure-activity relationship established
PharmacokineticsInteraction with HSAModerate binding constant; potential hepatotoxicity noted
Material ScienceOrganic synthesis building blockUseful for synthesizing complex organic molecules

Mechanism of Action

The exact mechanism of action for 4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide depends on its specific application. It could interact with enzymes, receptors, or other cellular components.

Comparison with Similar Compounds

Dihedral Angles and Molecular Conformation

The dihedral angle between the two aromatic rings in sulfonamides is a critical structural parameter affecting solubility and intermolecular interactions. For example:

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I) : Dihedral angle = 41.17° , forming a U-shaped conformation .
  • 4-Bromo-N-(4-bromophenyl)benzenesulfonamide (II) : Dihedral angle = 38.5° .
  • 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (III): Dihedral angle = 32.6° .

Table 1: Structural Parameters of Selected Sulfonamides

Compound Name Dihedral Angle (°) Key Substituents Reference
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide 41.17 4-Fluorophenyl
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide 32.6 4-Nitrophenyl
4-Bromo-N-(2-tert-butylphenyl)benzenesulfonamide (inferred) N/A 2-tert-Butylphenyl -
4-Bromo-N-(propylcarbamoyl)benzenesulfonamide N/A Propylcarbamoyl

Hydrogen Bonding and Non-Covalent Interactions

  • 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide : Exhibits N–H···O hydrogen bonds and Br···H contacts, as shown by Hirshfeld surface analysis (Figure 4 in ). These interactions stabilize the crystal lattice.
  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide : Forms N–H···O hydrogen bonds and F···F contacts, contributing to a layered molecular arrangement . In contrast, the tert-butyl group in the target compound may prioritize C–H···π or van der Waals interactions due to its steric bulk.

Biological Activity

4-Bromo-N-(2-tert-butylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a bromine atom and a tert-butyl group attached to a phenyl ring, along with a sulfonamide functional group. This unique structure may confer specific biological activities and interactions with various biomolecules.

The biological activity of sulfonamides, including this compound, is often attributed to their ability to inhibit specific enzymes or interact with cellular targets. The sulfonamide group can form hydrogen bonds with target proteins, influencing their function. Additionally, the bromine atom may enhance binding affinity due to its electronegative nature, while the tert-butyl group can affect lipophilicity and membrane permeability.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antibacterial properties. The mechanism typically involves inhibition of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis. This inhibition leads to bacteriostatic effects, preventing bacterial growth and replication .

  • Case Study : A study on related benzenesulfonamides demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .

Antiviral Activity

Research has indicated that certain sulfonamide derivatives possess antiviral properties. For instance, compounds with similar structures have been tested against HIV-1 and HIV-2, showing promising results in inhibiting viral replication .

  • Research Findings : In vitro studies revealed that structural modifications in sulfonamides could significantly enhance their antiviral efficacy. The selectivity index for some derivatives indicated lower cytotoxicity while maintaining antiviral activity .

Cardiovascular Effects

Some benzenesulfonamides have been evaluated for their effects on cardiovascular parameters such as perfusion pressure and coronary resistance. These studies suggest potential interactions with calcium channels, which are crucial in regulating vascular tone and blood pressure .

  • Findings : In isolated rat heart models, certain benzenesulfonamide derivatives demonstrated a significant decrease in coronary resistance compared to controls, indicating possible therapeutic applications in cardiovascular diseases .

Table 1: Summary of Biological Activities

Activity TypeCompoundEffectReference
AntibacterialVarious benzenesulfonamidesInhibition of bacterial growth
AntiviralSulfonamide derivativesInhibition of HIV replication
Cardiovascular Effects4-aminoethyl-benzenesulfonamideDecreased coronary resistance

Q & A

Advanced Research Question

  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., trypsin or carbonic anhydrase inhibition) to measure IC₅₀ values.
  • Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Structural Insights : Molecular docking (AutoDock Vina) predicts binding poses, highlighting interactions between the bromoaryl group and enzyme active sites (e.g., hydrophobic pockets) .

What computational methods are used to predict reaction pathways for derivative synthesis?

Advanced Research Question

  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level maps transition states and intermediates for sulfonamide formation .
  • Reaction Design Platforms : Tools like ICReDD integrate computational and experimental data to screen optimal conditions (e.g., solvent, catalyst) for regioselective bromination or cross-coupling reactions .

Which analytical techniques are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms substituent positions (e.g., tert-butyl singlet at δ 1.3 ppm, sulfonamide NH at δ 10.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 382.02) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect trace impurities .

How can isomeric purity be ensured during synthesis?

Advanced Research Question

  • Chiral Chromatography : Use Chiralpak IC columns to resolve enantiomers if stereocenters form during synthesis .
  • Dynamic NMR : Detect rotational barriers in sulfonamide bonds (e.g., coalescence temperature studies) to confirm conformational homogeneity .

What strategies link structural modifications to bioactivity in SAR studies?

Advanced Research Question

  • Analog Synthesis : Replace the bromine atom with Cl, NO₂, or CF₃ groups to assess electronic effects on enzyme affinity .
  • Pharmacophore Modeling : Software like Schrödinger identifies critical moieties (e.g., sulfonamide as a hydrogen bond acceptor) for target binding .

What methods assess the thermal stability of this compound?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (typically >200°C for sulfonamides) .
  • Differential Scanning Calorimetry (DSC) : Detects melting points (e.g., 160–165°C) and phase transitions .

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